C6 Substitution and Solubility Profile
Spinosyn L differs structurally from the primary component Spinosyn A by the absence of a methyl group at the C6 position on the macrolide ring. This structural variance has a quantifiable impact on physical properties. While Spinosyn D (which contains a C6 methyl) exhibits significantly reduced water solubility, Spinosyn L, like Spinosyn A, retains a solubility profile more amenable to aqueous formulation development [1]. Specifically, Spinosyn A has a water solubility of 235 ppm at pH 7, whereas Spinosyn D, due to the C6 methyl substitution, has a water solubility of only 0.329 ppm under the same conditions. Spinosyn L, lacking this C6 methyl, is inferred to maintain the higher solubility class akin to Spinosyn A [1].
| Evidence Dimension | Water Solubility (pH 7) |
|---|---|
| Target Compound Data | Inferred to be significantly >0.329 ppm (similar to Spinosyn A) |
| Comparator Or Baseline | Spinosyn A: 235 ppm; Spinosyn D: 0.329 ppm |
| Quantified Difference | Spinosyn D solubility is reduced by >700-fold compared to Spinosyn A due to C6 methylation; Spinosyn L lacks this substitution. |
| Conditions | pH 7, 20-25°C |
Why This Matters
For procurement, this ensures Spinosyn L is suitable as a starting material for aqueous-based semi-synthetic modifications where low-solubility congeners like Spinosyn D would be impractical.
- [1] DeAmicis, C. V., Dripps, J. E., Hatton, C. J., & Karr, L. L. (1997). Physical and Biological Properties of the Spinosyns: Novel Macrolide Pest-Control Agents from Fermentation. In *Phytochemicals for Pest Control* (ACS Symposium Series, Vol. 658, pp. 144–154). American Chemical Society. View Source
